4-[(3-Methylbutanamido)methyl]benzoic acid

HDAC6 HDAC2 Histone Deacetylase

Researchers targeting dual HDAC6/HDAC2 inhibition face reproducibility risk when substituting uncharacterized analogs. CAS 925580-56-9 eliminates this with precisely measured binding constants (HDAC6 Ki=120 nM; HDAC2 Ki=150 nM), enabling consistent, publishable results. • Defined dual-inhibition profile for cancer & neurodegeneration target-engagement studies • Carboxylic acid handle (pKa 4.21) ensures predictable amide coupling for focused SAR library synthesis • Reliable assay control standard with documented inhibitory constants for HTS and biochemical assay validation Supplied with full analytical characterization; ready for immediate experimental deployment.

Molecular Formula C13H17NO3
Molecular Weight 235.283
CAS No. 925580-56-9
Cat. No. B2607323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylbutanamido)methyl]benzoic acid
CAS925580-56-9
Molecular FormulaC13H17NO3
Molecular Weight235.283
Structural Identifiers
SMILESCC(C)CC(=O)NCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C13H17NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyNSCQUVFNAULNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Methylbutanamido)methyl]benzoic acid: Baseline Characterization


4-[(3-Methylbutanamido)methyl]benzoic acid is an amide derivative featuring a benzoic acid core with a 3-methylbutanamido substituent at the para position. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol . The compound is classified as a versatile small molecule scaffold , with a predicted acid dissociation constant (pKa) of 4.21 ± 0.10 . It is primarily utilized as a building block in medicinal chemistry research .

Compound Role Versatile small-molecule scaffold for medicinal chemistry research
Key Function Dual HDAC6/HDAC2 co-inhibition probe with assay-validated affinity context
Synthetic Utility Carboxylic acid handle supports amide coupling for library synthesis
Procurement Logic Specific substitution pattern essential for reproducible target engagement

Non-Substitutability of 4-[(3-Methylbutanamido)methyl]benzoic acid


Simple substitution of 4-[(3-Methylbutanamido)methyl]benzoic acid with a generic benzoic acid derivative or a non-specific HDAC inhibitor is not scientifically justified. Its specific substitution pattern—the para-positioned 3-methylbutanamido group—dictates a unique interaction profile with histone deacetylase 6 (HDAC6) and HDAC2 [1]. The compound exhibits a measured affinity for HDAC6 (Ki = 120 nM) and HDAC2 (Ki = 150 nM) [1]. A closely related analog, 3-methyl-4-(3-methylbutanamido)benzoic acid (CAS not provided), differs only by the position of a methyl group on the aromatic ring [2]. This subtle structural variation is expected to alter binding kinetics and selectivity, but its biological activity remains uncharacterized in public databases [2]. Procuring an uncharacterized analog for a project targeting HDAC6 or HDAC2 introduces significant risk of experimental failure, making the specific procurement of CAS 925580-56-9 essential for reproducibility.

Analog Risk Closely related 3-methyl-4-(3-methylbutanamido)benzoic acid lacks characterized biological activity; may shift HDAC isoform interaction profile and compromise experimental reproducibility.
Selectivity Mismatch Highly selective HDAC6 inhibitors (e.g., Tubastatin A, ACY-738) exhibit >1000-fold selectivity and may not support HDAC6/HDAC2 co-inhibition study objectives.
Building-Block Swap Generic benzoic acid derivatives lack the para-positioned 3-methylbutanamido group; cannot reproduce the reported HDAC interaction profile or pKa-dependent reactivity.

4-[(3-Methylbutanamido)methyl]benzoic acid: Quantitative Differentiation


HDAC6 vs. HDAC2 Selectivity

This compound demonstrates a measurable, moderate potency for HDAC6 and HDAC2. Its dual inhibition profile, with a slight preference for HDAC6 (120 nM) over HDAC2 (150 nM), differentiates it from potent, highly selective HDAC6 inhibitors like Tubastatin A or ACY-738, which exhibit >1000-fold selectivity [2]. This profile is advantageous in research contexts where simultaneous modulation of both HDAC6 and HDAC2 is desired, avoiding the extreme selectivity that can mask the biological contributions of HDAC2. The data is derived from a controlled enzymatic assay [1].

HDAC6 vs. HDAC2 Selectivity
Cross-study comparable
Target: Ki HDAC6 120 nM, HDAC2 150 nM (1.25-fold). Comparators: >1000-fold selectivity window.
Supports HDAC6/HDAC2 co-inhibition study context
Recombinant human enzyme assay; narrow window differs from highly selective tools.
HDAC6 HDAC2 Histone Deacetylase Inhibition Epigenetics

Carboxylic Acid Intermediate: pKa Comparison

The compound's carboxylic acid group enables its use in standard amide coupling reactions. Its predicted pKa (4.21 ± 0.10) provides a quantitative basis for predicting its reactivity and solubility under various pH conditions. This pKa value is slightly lower than that of the structurally simpler, unsubstituted benzoic acid (pKa 4.19) [1], which is a ubiquitous chemical building block. This subtle difference can be exploited for selective deprotonation or pH-controlled extraction during synthesis.

Carboxylic Acid pKa
Cross-study comparable
pKa 4.21 ± 0.10 (predicted) vs. benzoic acid 4.19 (measured)
Supports pH-controlled coupling and extraction workflow design
In silico prediction; experimental validation may refine reactivity expectations.
Chemical Synthesis Building Block Amide Coupling Physicochemical Property

Research Applications for 4-[(3-Methylbutanamido)methyl]benzoic acid


HDAC6/HDAC2 Co-Inhibition in Cellular & In Vivo Models

This compound is best deployed as a chemical probe to investigate the biological consequences of simultaneous HDAC6 and HDAC2 inhibition. Its moderate, dual affinity (Ki = 120 nM and 150 nM, respectively) [1] is ideal for exploring therapeutic hypotheses in cancer and neurodegeneration where co-inhibition, rather than extreme selectivity, is mechanistically relevant . Its procurement is justified for any research group aiming to reproduce or extend findings related to this specific dual inhibition profile.

Focused Library Synthesis for Epigenetic Drug Discovery

The compound serves as a versatile building block for generating focused libraries of novel HDAC inhibitors. Its primary amine handle (after deprotection of the amide, a common synthetic step) or its carboxylic acid can be readily functionalized to create diverse analogs [1]. Given the well-established role of HDAC inhibitors in oncology and neurology, this scaffold allows medicinal chemists to explore the structure-activity relationship (SAR) around the 4-(aminomethyl)benzoic acid core , potentially yielding new leads with improved potency or selectivity.

HDAC6/2 Assay Development and Validation

With its well-defined in vitro inhibitory constants, this compound is an excellent candidate for use as a control or standard in the development and validation of new HDAC6 or HDAC2 biochemical assays. Its activity provides a clear benchmark for assay sensitivity and reproducibility [1]. Procuring this specific compound ensures consistent and reliable performance in high-throughput screening campaigns aimed at identifying novel modulators of these epigenetic targets.

Amide Coupling for Advanced Synthetic Intermediates

In a synthetic chemistry setting, the compound's carboxylic acid group is a key functional handle for creating more complex molecules. Its predicted pKa of 4.21 [1] allows for predictable and controlled amide coupling reactions, making it a reliable intermediate for constructing larger molecular architectures, including peptidomimetics, drug conjugates, or novel materials . Its procurement is essential for any multi-step synthesis requiring this specific, functionalized benzamide core.

Application
Selection Property
Validation Focus
HDAC6/HDAC2 co-inhibition model studies
Dual-affinity profile with narrow selectivity window
Co-inhibition endpoint context and target engagement verification
Focused epigenetic library synthesis
Carboxylic acid and latent amine functional handles
Structure-activity relationship around 4-(aminomethyl)benzoic acid core
HDAC6/2 biochemical assay development
Well-defined in vitro inhibitory constants
Assay benchmarking and screening reproducibility
Amide coupling for advanced intermediates
Predictable pKa and carboxylic acid reactivity
Reaction condition design and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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